Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate
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Overview
Description
Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclopropene, characterized by the presence of two ester groups and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dimethyl malonate with hexyl bromide in the presence of a strong base such as sodium hydride, followed by cyclization using a transition metal catalyst like palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Hexylcycloprop-2-ene-1,1-dicarboxylic acid.
Reduction: Dimethyl 2-hexylcycloprop-2-ene-1,1-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- Dimethyl cycloprop-2-ene-1,1-dicarboxylate
- Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate
- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Comparison: Dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate is unique due to its hexyl chain, which imparts different physical and chemical properties compared to its analogs.
Properties
CAS No. |
90311-70-9 |
---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
dimethyl 2-hexylcycloprop-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-5-6-7-8-10-9-13(10,11(14)16-2)12(15)17-3/h9H,4-8H2,1-3H3 |
InChI Key |
VNGNDYPPJUNPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC1(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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